molecular formula C8H8Cl2O B083485 2-Chloro-4-(chloromethyl)-1-methoxybenzene CAS No. 13719-57-8

2-Chloro-4-(chloromethyl)-1-methoxybenzene

Cat. No.: B083485
CAS No.: 13719-57-8
M. Wt: 191.05 g/mol
InChI Key: JAXSPAXDDROBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(chloromethyl)-1-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a chloromethyl group at the fourth position, and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(chloromethyl)-1-methoxybenzene typically involves the chlorination of 4-(chloromethyl)-1-methoxybenzene. One common method is the reaction of 4-(chloromethyl)-1-methoxybenzene with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(chloromethyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 2-chloro-4-(chloromethyl)benzaldehyde.

    Reduction: Formation of 2-chloro-4-(methyl)benzene.

Scientific Research Applications

2-Chloro-4-(chloromethyl)-1-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(chloromethyl)-1-methoxybenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)quinazoline
  • 2-Chloro-4-(chloromethyl)pyridine
  • 2-Chloro-4-(chloromethyl)thiazole

Uniqueness

2-Chloro-4-(chloromethyl)-1-methoxybenzene is unique due to the presence of both a chloromethyl and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXSPAXDDROBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457216
Record name 3-CHLORO-4-METHOXYBENZYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13719-57-8
Record name 3-CHLORO-4-METHOXYBENZYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-methoxybenzyl alcohol (1.1 g, 6 mmol) in tetrahydrofuran (5 mL) were added under ice-cooling triethylamine (1.67 mL, 12 mmol) and methanesulfonyl chloride (0.51 ml, 6 mmol) and the mixture was stirred at room temperature for 18 h. The solvent was evaporated under reduced pressure and the obtained residue was dissolved in ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (700 mg, 61%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.